

Fenestrel: A Comparative Analysis of a Pioneering Postcoital Contraceptive

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Compound of Interest

Compound Name: *Fenestrel*

Cat. No.: *B1672499*

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Introduction

Fenestrel (also known by its developmental codes ORF-3858, NSC-86465, and the chemical name Demethoxycarbestrol) is a synthetic, nonsteroidal estrogen that was investigated in the 1960s for its potential as a postcoital contraceptive, or "morning-after pill." Despite extensive study, **Fenestrel** was never commercially marketed. This guide provides a statistical and mechanistic comparison of **Fenestrel** with modern, widely used emergency contraceptives, based on the limited publicly available information and data from analogous compounds.

Due to the historical nature of **Fenestrel**'s development, specific quantitative experimental data, such as estrogen receptor (ER) binding affinities and detailed clinical trial results on efficacy and safety, are not readily available in the public domain. Therefore, this guide will present a comparative framework using data from current standard-of-care emergency contraceptives, levonorgestrel and ulipristal acetate, to provide context for the potential performance characteristics of a nonsteroidal estrogen like **Fenestrel**.

Comparative Performance Data

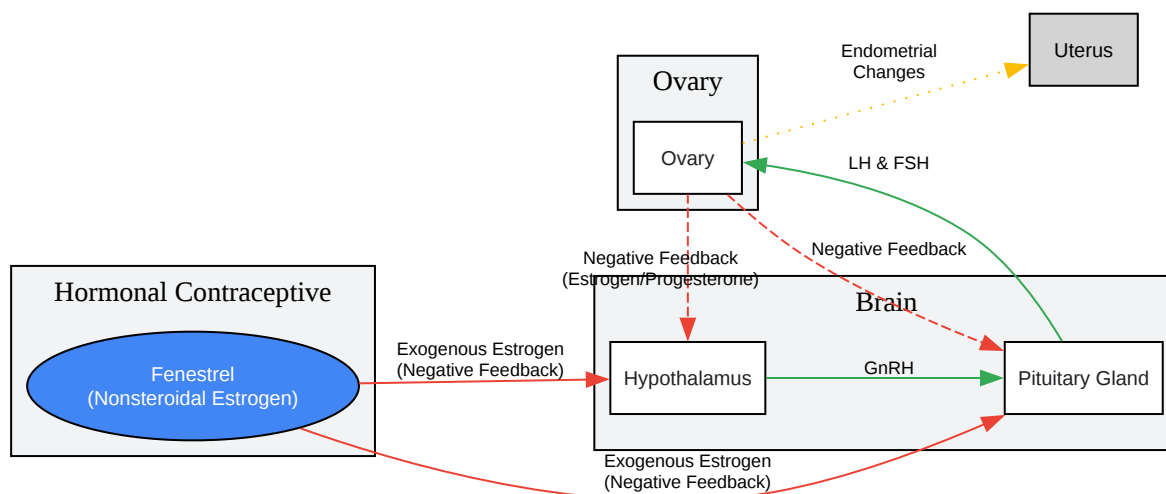
The following table summarizes the efficacy and key characteristics of the modern emergency contraceptives, levonorgestrel and ulipristal acetate, which serve as a benchmark for evaluating the potential profile of a compound like **Fenestrel**.

Feature	Levonorgestrel	Ulipristal Acetate	Fenestrel (Hypothesized)
Drug Class	Progestin	Selective Progesterone Receptor Modulator (SPRM)	Nonsteroidal Estrogen
Mechanism of Action	Primarily delays or inhibits ovulation.[1]	Primarily delays or inhibits ovulation, even closer to the LH surge.	Primarily estrogenic effects, likely interfering with ovulation and potentially implantation.
Pregnancy Rate (within 72h)	~1.8% - 2.6%[2]	~1.6%[2]	Data not available.
Pregnancy Rate (72-120h)	Efficacy decreases significantly.	~2.1%[2]	Data not available.
Common Side Effects	Nausea, vomiting, headache, breast tenderness, irregular bleeding.	Headache, nausea, abdominal pain, breast tenderness.[3]	Likely similar to other estrogens: nausea, vomiting, headache, fluid retention.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for hormonal contraceptives is the disruption of the normal hormonal cycle that leads to ovulation. Nonsteroidal estrogens like **Fenestrel** would exert their effects by binding to estrogen receptors, influencing the hypothalamic-pituitary-ovarian (HPO) axis.

Below is a diagram illustrating the general signaling pathway of hormonal contraception.



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Caption: General signaling pathway of hormonal contraception.

Experimental Protocols

The validation of a postcoital contraceptive like **Fenestrel** would involve a series of preclinical and clinical studies. Below are detailed methodologies for key experiments that would be cited.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of **Fenestrel** to the estrogen receptor (ER α and ER β) in comparison to estradiol.

Methodology:

- Receptor Preparation: Human recombinant ER α and ER β are used.
- Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
- Competitive Binding: A constant concentration of [3H]-Estradiol is incubated with the receptor in the presence of increasing concentrations of unlabeled **Fenestrel**.
- Incubation: The mixture is incubated to allow binding to reach equilibrium.

- Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of **Fenestrel** that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is calculated. The relative binding affinity (RBA) is then determined relative to estradiol.

In Vivo Animal Efficacy Studies (Rat Model)

Objective: To assess the postcoital contraceptive efficacy of **Fenestrel** in a rat model.

Methodology:

- Animal Model: Sexually mature female Sprague-Dawley rats are used.
- Mating: Females are housed with fertile males. The presence of a vaginal plug or sperm in a vaginal smear confirms mating (Day 1 of pregnancy).
- Drug Administration: Mated females are randomly assigned to receive either vehicle control or varying doses of **Fenestrel** orally on specific days post-coitus (e.g., Days 1-3).
- Endpoint: On a designated day of gestation (e.g., Day 10), animals are euthanized, and the uterine horns are examined for the number of implantation sites.
- Efficacy Calculation: The percentage of females without any implantation sites is calculated for each dose group to determine the effective dose (ED50 and ED90).

Clinical Trial for Efficacy and Safety

Objective: To evaluate the efficacy of **Fenestrel** in preventing pregnancy after unprotected intercourse and to assess its safety profile in humans.

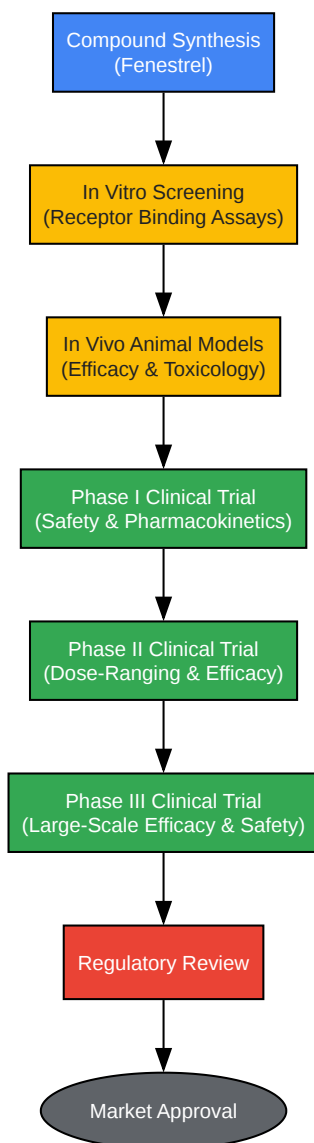
Methodology:

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

- **Participant Recruitment:** Healthy women of reproductive age with regular menstrual cycles who present within a specified timeframe (e.g., 72 hours) after a single act of unprotected intercourse.
- **Intervention:** Participants are randomly assigned to receive a single dose of **Fenestrel** or a placebo.
- **Follow-up:** Participants are followed for the outcome of their next menstrual period. Pregnancy is confirmed by urine or serum hCG testing if menstruation is delayed.
- **Efficacy Assessment:** The primary efficacy endpoint is the pregnancy rate in the treatment group compared to the expected pregnancy rate without intervention. The Pearl Index (pregnancies per 100 woman-years) can also be calculated.
- **Safety Assessment:** Adverse events are recorded through participant diaries and clinical follow-up.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical and clinical development of a postcoital contraceptive.



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Caption: Drug development workflow for a postcoital contraceptive.

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References

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